molecular formula C14H8ClF4NO B1666176 Benzamide, N-(2-chloro-5-(trifluoromethyl)phenyl)-2-fluoro- CAS No. 2802-85-9

Benzamide, N-(2-chloro-5-(trifluoromethyl)phenyl)-2-fluoro-

Cat. No. B1666176
CAS RN: 2802-85-9
M. Wt: 317.66 g/mol
InChI Key: IQQNCZDWYREVSB-UHFFFAOYSA-N
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Description

Benzamide, N-(2-chloro-5-(trifluoromethyl)phenyl)-2-fluoro- is a bioactive chemical.

Scientific Research Applications

Crystal Structure Analysis

  • Crystal Structures of Related Compounds : The crystal structures of various N-[2-(trifluoromethyl)phenyl]benzamides, including 3-fluorobenzamide, have been studied, revealing details about molecular conformation and dihedral angles between benzene rings (Suchetan et al., 2016).

Synthesis and Structural Characterization

  • Synthesis and Crystal Structure : The synthesis and crystal structure of a closely related compound, 2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide, has been described. Its novel crystal structure and preliminary herbicidal activity were also explored (Li et al., 2008).
  • Synthesis of Thiourea Derivatives : A study on the synthesis and antibacterial properties of 2-chloro-5-fluoro-N-[dibenzyl carbamothioyl] benzamide thiourea provides insights into potential applications in antimicrobial research (Sapari et al., 2014).

Biological and Antipathogenic Activities

  • Antitumor Activities : Research on novel imidazole acyl urea derivatives related to N-(2-chloro-5-(trifluoromethyl)phenyl)-2-fluoro-benzamide revealed significant antitumor activities, offering potential in cancer research (Zhu, 2015).
  • Antibiofilm Properties : Acylthioureas, including those with trifluorophenyl groups, have been synthesized and shown to exhibit significant anti-pathogenic activity, especially against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus (Limban et al., 2011).

Chemical Reactions and Catalysis

  • Palladium-Catalysed Arylations : A study on the regioselectivity of palladium-catalysed direct arylations in (poly)fluorobenzamides, including the influence of fluoro-substituents, contributes to understanding their role in synthetic chemistry (Laidaoui et al., 2016).

Fluorescence Enhancement and Probing

  • Fluorescence Enhancement by Glibenclamide : The ability of Glibenclamide, a compound structurally related to benzamide derivatives, to enhance the fluorescence of erbium ions, suggests potential applications in biochemical probes and chromatography (Faridbod et al., 2009).

properties

CAS RN

2802-85-9

Product Name

Benzamide, N-(2-chloro-5-(trifluoromethyl)phenyl)-2-fluoro-

Molecular Formula

C14H8ClF4NO

Molecular Weight

317.66 g/mol

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-fluorobenzamide

InChI

InChI=1S/C14H8ClF4NO/c15-10-6-5-8(14(17,18)19)7-12(10)20-13(21)9-3-1-2-4-11(9)16/h1-7H,(H,20,21)

InChI Key

IQQNCZDWYREVSB-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)F

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)F

Appearance

Solid powder

Other CAS RN

2802-85-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Benzamide, N-(2-chloro-5-(trifluoromethyl)phenyl)-2-fluoro-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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